3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-

概要

説明

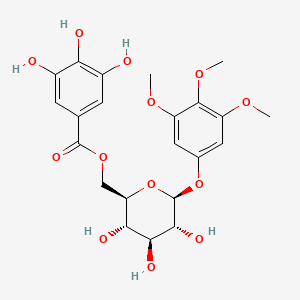

3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and methoxyphenoxy moieties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O- typically involves multiple steps, including protection and deprotection of functional groups, glycosylation, and esterification reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

化学反応の分析

Types of Reactions

3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O- can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

科学的研究の応用

Antimalarial Activity

One of the most significant applications of 3,4,5-trimethoxyphenyl-(6'-O-galloyl)-O-beta-D-glucopyranoside is its antimalarial properties. Research has demonstrated that this compound exhibits potent activity against Plasmodium falciparum, the parasite responsible for malaria.

- Mechanism of Action : The compound was shown to inhibit the growth of both chloroquine-sensitive and -resistant strains of P. falciparum with IC50 values of 3.2 µM, indicating its potential as an alternative treatment in areas with rising drug resistance .

- Toxicity Profile : In vitro studies indicated that it has low cytotoxicity to human skin fibroblasts and Hep G2 cells at concentrations ranging from 0.5 to 100 µM . This suggests a favorable safety profile for further development.

Anticancer Properties

Research has also explored the anticancer potential of this compound. Various studies have identified its ability to inhibit cancer cell proliferation through different mechanisms.

- Inhibition of Cancer Cell Lines : The compound has been evaluated against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

- Mechanistic Insights : The anticancer effects are attributed to the modulation of various signaling pathways involved in cell survival and proliferation. For instance, it has been noted to affect calcium currents in cardiomyocytes, which may have implications for cardiac-related cancers .

Antioxidant Activity

The antioxidant properties of this compoundbeta-D-glucopyranoside have also been documented.

- Free Radical Scavenging : Studies indicate that the compound can scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related diseases .

Data Table: Key Findings on Biological Activities

Case Study 1: Antimalarial Efficacy

In a study conducted on extracts from Tristaniopsis species, this compoundbeta-D-glucopyranoside was isolated as one of the active constituents responsible for antiplasmodial activity. The study highlighted its effectiveness against both sensitive and resistant strains of malaria parasites, underscoring its therapeutic potential in endemic regions .

Case Study 2: Cancer Cell Line Testing

Another significant study evaluated the effects of this compound on various cancer cell lines. The results indicated a marked reduction in cell viability and an increase in apoptotic markers when treated with specific concentrations of the compound, suggesting a pathway for therapeutic development against malignancies .

作用機序

The mechanism of action of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O- involves its interaction with specific molecular targets. The hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of these biomolecules, leading to various biological effects.

類似化合物との比較

Similar Compounds

- [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methyl 9-methyldecanoate

- [(2r,3s,4s,5r,6s)-6-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate

Uniqueness

What sets 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O- apart from similar compounds is its specific arrangement of hydroxyl and methoxy groups. This unique structure allows for distinct interactions with biomolecules, making it a valuable compound for various scientific applications.

生物活性

3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside is a phenolic compound that has garnered attention for its potential biological activities, particularly in the realms of antimalarial and anticancer effects. This article explores its biological activity, including in vitro studies, mechanisms of action, and relevant case studies.

Chemical Structure : The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Chemical Formula | C22H26O13 |

| Molecular Weight | 498.43 g/mol |

| CAS Number | 109206-94-2 |

| Solubility | Soluble in chloroform, DMSO, ethyl acetate, etc. |

Antiplasmodial Activity

One of the most notable biological activities of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside is its in vitro antiplasmodial activity . Research indicates that this compound exhibits significant effectiveness against Plasmodium falciparum, the parasite responsible for malaria.

The antimalarial activity appears to be linked to the compound's ability to disrupt the redox balance within the parasite. Studies have shown that it can reduce the levels of reactive oxygen species (ROS) in P. falciparum cells, which contributes to its efficacy against malaria .

Case Study

A study published in the Journal of Natural Products details the isolation of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside from Tristaniopsis species, highlighting its role as a key active constituent in extracts that demonstrated antiplasmodial properties .

Anticancer Activity

In addition to its antimalarial properties, 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside has been investigated for its potential anticancer effects. The compound's structure is associated with various anticancer activities due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

In Vitro Studies

Research has demonstrated that derivatives containing the trimethoxyphenyl moiety exhibit antiproliferative effects against several cancer cell lines. In vitro assays have shown that these compounds can inhibit cell growth significantly at low micromolar concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 1.7 |

| MCF-7 (Breast) | 2.5 |

| HT-29 (Colon) | 0.9 |

These findings suggest that the compound may act through mechanisms such as tubulin polymerization disruption and activation of caspase pathways leading to apoptosis .

Summary of Biological Activities

The following table summarizes the key biological activities associated with 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside:

特性

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O13/c1-30-13-6-10(7-14(31-2)20(13)32-3)34-22-19(28)18(27)17(26)15(35-22)8-33-21(29)9-4-11(23)16(25)12(24)5-9/h4-7,15,17-19,22-28H,8H2,1-3H3/t15-,17-,18+,19-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFTYWBRCWVSAV-DRASZATQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。